3-Amino-1-(difluoromethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-1-(difluoromethyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(difluoromethyl)-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with difluoromethyl ketones under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-100°C to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(difluoromethyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions may involve reagents like N-bromosuccinimide (NBS) or iodine.
Major Products Formed: The major products formed from these reactions include nitroso derivatives, hydrazine derivatives, and various substituted pyrazoles .
Scientific Research Applications
3-Amino-1-(difluoromethyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties
Mechanism of Action
The mechanism of action of 3-Amino-1-(difluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- 3-Amino-1-(difluoromethyl)-1,2-dihydropyridin-2-one
- 3-Amino-1-methyl-1H-pyrazole
- 3-Amino-1,2,4-triazole
Comparison: Compared to these similar compounds, 3-Amino-1-(difluoromethyl)-1H-pyrazole-4-carboxamide is unique due to the presence of both an amino group and a difluoromethyl group on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications.
Properties
Molecular Formula |
C5H6F2N4O |
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Molecular Weight |
176.12 g/mol |
IUPAC Name |
3-amino-1-(difluoromethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C5H6F2N4O/c6-5(7)11-1-2(4(9)12)3(8)10-11/h1,5H,(H2,8,10)(H2,9,12) |
InChI Key |
YTRZTYVRQRBSFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1C(F)F)N)C(=O)N |
Origin of Product |
United States |
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